molecular formula C45H57N7O6 B12055467 Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate CAS No. 956299-56-2

Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate

Katalognummer: B12055467
CAS-Nummer: 956299-56-2
Molekulargewicht: 792.0 g/mol
InChI-Schlüssel: RWKPMARHPVSMQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate involves several steps. The process typically starts with the preparation of benzimidazole derivatives, which are then linked through nitrilotris(methylene) bridges. The final step involves esterification with ethyl groups to form the triethyl ester .

Analyse Chemischer Reaktionen

Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

    Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent diseases.

    Industry: It is used in the development of catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate involves its ability to act as a ligand and form stable complexes with metal ions. The benzimidazole units provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications .

Vergleich Mit ähnlichen Verbindungen

Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate is unique due to its multiple benzimidazole units and nitrilotris(methylene) bridges. Similar compounds include:

The uniqueness of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate lies in its specific combination of benzimidazole units and nitrilotris(methylene) bridges, which provide distinct coordination properties and reactivity .

Eigenschaften

CAS-Nummer

956299-56-2

Molekularformel

C45H57N7O6

Molekulargewicht

792.0 g/mol

IUPAC-Name

ethyl 5-[2-[[bis[[1-(5-ethoxy-5-oxopentyl)benzimidazol-2-yl]methyl]amino]methyl]benzimidazol-1-yl]pentanoate

InChI

InChI=1S/C45H57N7O6/c1-4-56-43(53)25-13-16-28-50-37-22-10-7-19-34(37)46-40(50)31-49(32-41-47-35-20-8-11-23-38(35)51(41)29-17-14-26-44(54)57-5-2)33-42-48-36-21-9-12-24-39(36)52(42)30-18-15-27-45(55)58-6-3/h7-12,19-24H,4-6,13-18,25-33H2,1-3H3

InChI-Schlüssel

RWKPMARHPVSMQT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCCCC(=O)OCC)CC5=NC6=CC=CC=C6N5CCCCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.